molecular formula C20H21NO6 B11007020 1-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-proline

1-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-proline

Cat. No.: B11007020
M. Wt: 371.4 g/mol
InChI Key: WJGYFJYLRQXZCJ-HNNXBMFYSA-N
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Description

1-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-proline is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclopenta[c]chromen core with a proline derivative, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-proline typically involves multiple steps, starting with the preparation of the cyclopenta[c]chromen core. This core can be synthesized through a series of cyclization reactions involving appropriate starting materials and catalysts. The proline derivative is then introduced through an esterification or amidation reaction, depending on the desired final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity could be explored for applications in drug discovery and development.

    Medicine: The compound may have therapeutic potential, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: Its chemical properties could be leveraged in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-proline exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-proline stands out due to its combination of a cyclopenta[c]chromen core with a proline derivative

Properties

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

(2S)-1-[2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H21NO6/c1-11-16(26-10-17(22)21-9-3-6-15(21)19(23)24)8-7-13-12-4-2-5-14(12)20(25)27-18(11)13/h7-8,15H,2-6,9-10H2,1H3,(H,23,24)/t15-/m0/s1

InChI Key

WJGYFJYLRQXZCJ-HNNXBMFYSA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)N4CCC[C@H]4C(=O)O

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)N4CCCC4C(=O)O

Origin of Product

United States

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